![molecular formula C18H20N4O3 B3917607 N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide](/img/structure/B3917607.png)
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide
説明
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide, also known as PA-824, is a promising compound that has gained attention in the field of drug discovery due to its potential as a new tuberculosis (TB) drug. TB is a global health concern, and the emergence of multidrug-resistant TB has made the need for new drugs urgent. PA-824 has shown promising results in preclinical studies and is currently in clinical trials.
作用機序
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is a prodrug that is activated by a deazaflavin-dependent nitroreductase enzyme, which is present in both replicating and non-replicating TB. The activated form of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide inhibits mycolic acid biosynthesis, which is essential for the survival of TB. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide also has a sterilizing effect on TB by killing non-replicating bacteria.
Biochemical and Physiological Effects
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has been shown to have low toxicity in preclinical studies. It is rapidly converted to its active form in TB, and its half-life is longer than that of other TB drugs. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has also been shown to penetrate TB granulomas, which are sites of TB infection that are difficult to treat.
実験室実験の利点と制限
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has several advantages for lab experiments. It has shown activity against both drug-susceptible and drug-resistant TB strains, making it a potential candidate for combination therapy. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide also has a sterilizing effect on TB, which is a major challenge in TB treatment. However, the synthesis of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is complex and time-consuming, which may limit its availability for lab experiments.
将来の方向性
There are several future directions for research on N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide. One direction is to study the safety and efficacy of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide in combination therapy with other TB drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide in humans. Additionally, the mechanism of action of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide needs to be further elucidated to optimize its use in TB treatment. Finally, the synthesis of N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide needs to be optimized to increase its availability for lab experiments and clinical trials.
Conclusion
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is a promising compound that has shown activity against both drug-susceptible and drug-resistant TB strains in preclinical studies. It has a unique mechanism of action that inhibits mycolic acid biosynthesis and has a sterilizing effect on TB. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is currently in phase II clinical trials, and the results are awaited. There are several future directions for research on N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide, including studying its safety and efficacy in combination therapy, studying its pharmacokinetics and pharmacodynamics in humans, and optimizing its synthesis for lab experiments and clinical trials.
科学的研究の応用
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has been extensively studied for its potential as a new TB drug. It has shown activity against both drug-susceptible and drug-resistant TB strains in preclinical studies. In addition, N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has also shown activity against non-replicating TB, which is a major challenge in TB treatment. N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is currently in phase II clinical trials, and the results are awaited.
特性
IUPAC Name |
N-[2-[[3-(propanoylamino)benzoyl]amino]ethyl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-16(23)22-15-5-3-4-14(12-15)18(25)21-11-10-20-17(24)13-6-8-19-9-7-13/h3-9,12H,2,10-11H2,1H3,(H,20,24)(H,21,25)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZCWCKNNBNIDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。